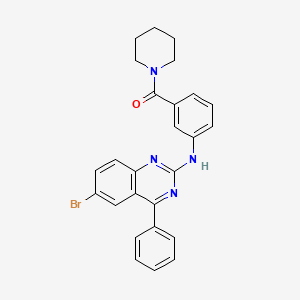
(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . It also contains a bromine atom, a phenyl group, an amino group, and a piperidin-1-yl methanone group .
Molecular Structure Analysis
The molecular formula of the compound is C25H21BrN4O, and it has a molecular weight of 473.36 . The structure is likely to be planar due to the presence of the quinazoline ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available from the sources I found .Aplicaciones Científicas De Investigación
Chiral Oxazolopiperidone Lactams as Versatile Intermediates
Phenylglycinol-derived oxazolopiperidone lactams, closely related to piperidine-containing compounds like the one , are exceptionally versatile building blocks. They are used for the enantioselective construction of structurally diverse piperidine-containing natural products and bioactive compounds. These lactams facilitate the introduction of substituents at different ring positions in a regio- and stereocontrolled manner, allowing access to enantiopure polysubstituted piperidines and complex indole alkaloids (Escolano, Amat, & Bosch, 2006).
Synthesis and Antioxidant Properties of Derivatives
Derivatives of compounds similar to "(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone" have been synthesized and evaluated for their antioxidant properties. These studies are significant for understanding the potential health benefits and therapeutic applications of these compounds, including their role in combating oxidative stress (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antibacterial Activity of Quinoline Derivatives
The synthesis and evaluation of antibacterial activities of various 3-(2-Phenylquinolin-4-yl) and related derivatives demonstrate their potential in addressing bacterial infections. These studies contribute to the development of new antibacterial agents based on quinoline structures (Hui, Dong, Xu, Zhang, & Wang, 2000).
Microwave Assisted Synthesis and Biological Activities
Microwave-assisted synthesis of novel pyrimidine derivatives related to "(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone" has shown significant analgesic activity without ulcerogenic effects. This highlights the potential of these compounds in pain management (Chaudhary, Sharma, Verma, Kumar, & Dudhe, 2012).
Oxidative Ring-Contraction to Quinoline Derivatives
The oxidative transformation of benzazepines to quinoline derivatives, akin to the structural motifs found in "(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone," sheds light on novel synthetic pathways and the potential for creating diverse quinoline-based compounds with varied biological activities (Karimi, Ma, Ramig, Greer, Szalda, & Subramaniam, 2015).
Propiedades
IUPAC Name |
[3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN4O/c27-20-12-13-23-22(17-20)24(18-8-3-1-4-9-18)30-26(29-23)28-21-11-7-10-19(16-21)25(32)31-14-5-2-6-15-31/h1,3-4,7-13,16-17H,2,5-6,14-15H2,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHUOTGQFANOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2893597.png)
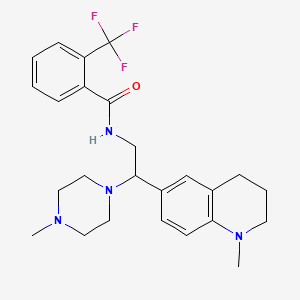
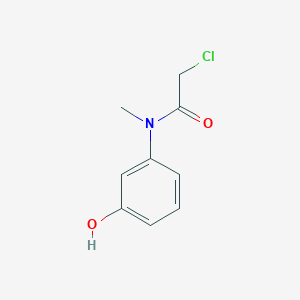
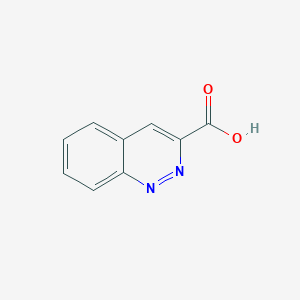
![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2893604.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2893605.png)
![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2893607.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2893609.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2893612.png)
![2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2893613.png)
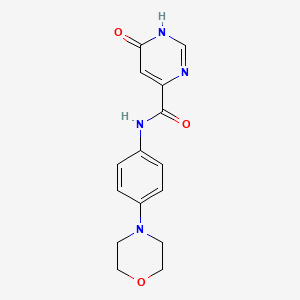
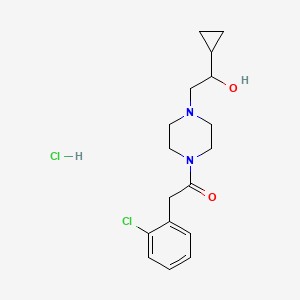
![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893618.png)